molecular formula C10H8F2O4 B2497418 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid CAS No. 251366-74-2

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid

Cat. No.: B2497418
CAS No.: 251366-74-2
M. Wt: 230.167
InChI Key: CQSJHKQABRHBQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid is an organic compound that belongs to the class of acetic acid derivatives. Compounds in this class are often used in various chemical and pharmaceutical applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid typically involves the esterification of 2-(2,6-difluorophenyl)acetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization or chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-(2,6-difluorophenyl)acetic acid and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as halogens or nitronium ions in the presence of a catalyst.

Major Products Formed

    Hydrolysis: 2-(2,6-difluorophenyl)acetic acid and acetic acid.

    Oxidation: Corresponding ketones or carboxylic acids.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Acetyloxy)-2-phenylacetic acid
  • 2-(Acetyloxy)-2-(4-fluorophenyl)acetic acid
  • 2-(Acetyloxy)-2-(2,4-difluorophenyl)acetic acid

Uniqueness

2-(Acetyloxy)-2-(2,6-difluorophenyl)acetic acid is unique due to the presence of two fluorine atoms on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-acetyloxy-2-(2,6-difluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-5(13)16-9(10(14)15)8-6(11)3-2-4-7(8)12/h2-4,9H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSJHKQABRHBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=C(C=CC=C1F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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